molecular formula C15H16Cl2N2O4 B4059778 methyl 4-(3,5-dichloro-2-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

methyl 4-(3,5-dichloro-2-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B4059778
M. Wt: 359.2 g/mol
InChI Key: WSFSGFRHPJBHFF-UHFFFAOYSA-N
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Description

Methyl 4-(3,5-dichloro-2-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C15H16Cl2N2O4 and its molecular weight is 359.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.0487124 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations The compound's chemical structure is related to various synthetic and transformational studies in organic chemistry. For instance, research has been conducted on the synthesis and rearrangement of chloromethyl-tetrahydropyrimidin-2-one derivatives, demonstrating their potential for creating novel chemical entities with diverse functionalities (Bullock et al., 1972). Similarly, studies on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone indicate the wide range of chemical reactions applicable to related structures for producing anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Antimicrobial Properties Several derivatives of tetrahydropyrimidines have been evaluated for their antimicrobial activity, underscoring the significance of pyrimidine derivatives in developing new antibacterial and antifungal agents. For example, a series of novel 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids demonstrated significant to moderate antibacterial and antifungal activities (Shastri & Post, 2019).

Liquid Crystal Properties The structural attributes of pyrimidinecarboxylic acids have been explored for their liquid crystal properties, revealing that certain derivatives exhibit nematic and smectic liquid crystal phases. This suggests potential applications in materials science, particularly in the development of liquid crystal displays and other optical technologies (Mikhaleva, 2003).

Pharmacologically Relevant Compounds Research into bifunctional compounds containing dihydropyrimidone moieties has highlighted their relevance in pharmacology. For instance, the synthesis of compounds with linked dihydropyrimidone and chloroquinoline moieties has provided insights into their structural characteristics and potential as pharmacologically active agents (Watermeyer et al., 2009).

Properties

IUPAC Name

methyl 6-(3,5-dichloro-2-methoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O4/c1-7-11(14(20)23-4)12(18-15(21)19(7)2)9-5-8(16)6-10(17)13(9)22-3/h5-6,12H,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFSGFRHPJBHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=C(C(=CC(=C2)Cl)Cl)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 4-(3,5-dichloro-2-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 4-(3,5-dichloro-2-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 3
methyl 4-(3,5-dichloro-2-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 4
methyl 4-(3,5-dichloro-2-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 5
methyl 4-(3,5-dichloro-2-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 6
methyl 4-(3,5-dichloro-2-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

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